molecular formula C15H11ClN2O2 B14669357 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione CAS No. 51095-25-1

3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B14669357
CAS No.: 51095-25-1
M. Wt: 286.71 g/mol
InChI Key: MLWWYKAPXKQHCV-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an imidazolidine-2,4-dione core. This compound has been studied for its anticonvulsant and antinociceptive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound’s ability to interact with these molecular targets makes it a promising candidate for further drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

51095-25-1

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H11ClN2O2/c16-11-8-4-5-9-12(11)18-14(19)13(17-15(18)20)10-6-2-1-3-7-10/h1-9,13H,(H,17,20)

InChI Key

MLWWYKAPXKQHCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)C3=CC=CC=C3Cl

Origin of Product

United States

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